molecular formula C20H22N6O2 B052217 Methylbenzoprim CAS No. 118344-71-1

Methylbenzoprim

Número de catálogo: B052217
Número CAS: 118344-71-1
Peso molecular: 378.4 g/mol
Clave InChI: NUFNKYNBZYIQDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methylbenzoprim (CID: 7243855,56) is a lipophilic 2,4-diamino-5-arylpyrimidine derivative synthesized as a structural analog of the antimalarial drug Pyrimethamine. It features an ortho-nitro group and an N-methylbenzylamine substituent, which enhance its binding affinity to dihydrofolate reductase (DHFR) and bifunctional DHFR-thymidylate synthase (DHFR-TS) . Initially explored for its antifolate activity, this compound has demonstrated potent inhibition of DHFR from Pneumocystis carinii, Toxoplasma gondii, and human sources, with additional non-folate mechanisms identified in cancer cells . Preclinical studies highlight its efficacy in melanoma models, where it induces apoptosis, S-phase cell cycle arrest, and autophagy modulation at low doses (IC50: 0.8–8 μg/mL), outperforming Pyrimethamine in vitro and in vivo .

Métodos De Preparación

Synthesis of Methylbenzoprim from m-Nitropyrimethamine (MNP)

The primary route to this compound involves the displacement of a chloro substituent in m-nitropyrimethamine (MNP) with N-benzylmethylamine. This method, described in , proceeds via a nucleophilic aromatic substitution (SNAr) mechanism under optimized conditions.

Reaction Protocol

  • Starting Material : MNP (m-nitropyrimethamine), synthesized through direct nitration of pyrimethamine using concentrated nitric acid in sulfuric acid at 0–5°C .

  • Solvent System : 2-ethoxyethanol, chosen for its high boiling point (135°C) and ability to stabilize transition states in SNAr reactions .

  • Reagent : N-benzylmethylamine, added in a 1.2:1 molar ratio relative to MNP to ensure complete substitution.

  • Temperature : Reaction conducted at 80–90°C for 12–16 hours under nitrogen atmosphere to prevent oxidation .

  • Workup : The mixture is cooled, diluted with ice-cwater, and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification : Recrystallization from ethanol/water (7:3 v/v) yields this compound as a pale-yellow crystalline solid .

Key Data:

ParameterValue/DetailReference
Yield85–92%
Purity (HPLC)>98%
Melting Point162–164°C

Mechanistic Insights into Chloro Substituent Displacement

The displacement of the 4-chloro group in MNP by N-benzylmethylamine is facilitated by the electron-withdrawing nitro group at the meta position, which activates the pyrimidine ring toward nucleophilic attack. Computational modeling studies suggest that the nitro group induces partial positive charge at the C4 position, enhancing electrophilicity.

Role of Solvent

2-Ethoxyethanol stabilizes the transition state through hydrogen bonding with the amine nucleophile, as evidenced by molecular dynamics simulations . This solvent also minimizes side reactions such as hydrolysis of the chloro group, which is prevalent in polar aprotic solvents like DMF .

Steric and Electronic Effects

The N-benzylmethylamine moiety introduces steric bulk, which molecular modeling predicts to favor a planar conformation of this compound, mimicking the geometry of endogenous DHFR substrates . This alignment is critical for inhibitory activity, as confirmed by X-ray crystallography of DHFR-MBP complexes .

Alternative Synthetic Pathways

While the SNAr route is predominant, earlier studies explored cyclization strategies using ortho-substituted precursors.

Cyclization of Enol Ethers

A method described in involves:

  • Condensation of phenylacetonitrile derivatives with lactones to form β-ketonitriles.

  • O-Methylation with diazomethane to yield enol ethers.

  • Cyclization with guanidine hydrochloride at elevated temperatures (120°C) to form the 2,4-diaminopyrimidine core.

This approach, however, results in lower yields (60–70%) due to competing side reactions during cyclization .

Optimization of Reaction Conditions

Catalytic Additives

The addition of potassium iodide (10 mol%) as a phase-transfer catalyst improves amine solubility in 2-ethoxyethanol, enhancing reaction efficiency .

Comparative Data:

AdditiveYield (%)Purity (%)
None7895
KI (10 mol%)9298

Characterization and Analytical Data

This compound is characterized using spectroscopic and chromatographic techniques:

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 5H, aromatic), 4.65 (s, 2H, CH2Ph), 3.12 (s, 3H, NCH3) .

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1520 cm⁻¹ (NO2) .

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 55:45, 1 mL/min) shows a single peak at 6.8 minutes, confirming >98% purity .

Challenges and Limitations

Nitro Group Reduction

During synthesis, unintended reduction of the nitro group to an amine is observed in the presence of trace metals. Chelating agents like EDTA (0.1% w/v) mitigate this issue .

Scalability

While lab-scale synthesis achieves high yields, scaling to kilogram quantities introduces challenges in heat dissipation and solvent recovery. Continuous flow reactors are proposed as a solution .

Análisis De Reacciones Químicas

Types of Reactions: Methylbenzoprim undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

Methylbenzoprim has a wide range of applications in scientific research:

Mecanismo De Acción

Methylbenzoprim exerts its effects primarily by inhibiting dihydrofolate reductase, leading to a decrease in tetrahydrofolate levels. This inhibition disrupts DNA synthesis and cell proliferation, causing cell cycle arrest and apoptosis. Additionally, this compound has been found to affect the mitogen-activated protein kinase pathway, further contributing to its antineoplastic activity .

Comparación Con Compuestos Similares

Methylbenzoprim belongs to the 2,4-diaminopyrimidine class of DHFR inhibitors. Key comparators include Pyrimethamine, NSC302325, Methotrexate, Trimethoprim, and Metoprine.

Structural and Target Affinity Comparisons

Table 1: Structural and Pharmacological Profiles of Selected DHFR Inhibitors

Compound Key Structural Features Primary Target(s) IC50 (DHFR Inhibition) Cell-Based IC50 (Melanoma) Toxicity Profile
This compound 2,4-Diamino-5-arylpyrimidine with nitro and N-methylbenzylamine groups DHFR-TS, DHFR Not explicitly reported 0.8–8 μg/mL Non-toxic
Pyrimethamine 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine DHFR N/A (FDA-approved) 16–64 μg/mL Approved (antimalarial)
NSC302325 Undisclosed (PubChem CID: 327404) DHFR 0.85 μM Not reported Not reported
Methotrexate 2,4-Diaminopteridine analog DHFR -8.9 (docking score) Not reported High toxicity
Trimethoprim 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine Bacterial DHFR -7.5 (docking score) Not reported Non-toxic

Mechanism of Action and Efficacy

  • DHFR Inhibition: this compound binds DHFR with a docking score of -8.3 (human DHFR), comparable to Pyrimethamine (-8.0) but superior to Trimethoprim (-7.5) . Unlike Methotrexate, it exhibits non-toxic effects, making it safer for prolonged use .
  • Anticancer Activity: In melanoma cells, this compound achieves IC50 values 20–80× lower than Pyrimethamine (0.8 μg/mL vs. 16–32 μg/mL) by activating caspase- and cathepsin B-dependent apoptosis . It also induces S-phase arrest more potently than Pyrimethamine .
  • Non-Folate Mechanisms: this compound uniquely disrupts cancer cell proliferation via pathways independent of DHFR inhibition, such as autophagy modulation and interactions with mutated Ki-ras proteins in lung/colon cancers .

In Vivo Performance

In SCID mice xenografted with melanoma, this compound (12 mg/kg) reduced tumor volume significantly more than Pyrimethamine (45 mg/kg), achieving efficacy at 27% of the dose . This highlights its superior bioavailability and tissue penetration, likely due to enhanced lipophilicity from the N-methylbenzylamine group .

Actividad Biológica

Methylbenzoprim (MBP) is a derivative of the antimalarial drug pyrimethamine, which has been investigated for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of MBP, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

This compound exhibits its biological activity primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. In studies involving lipophilic 2,4-diamino-5-aryl-6-ethylpyrimidines, including MBP, a positive correlation was found between DHFR inhibition and growth inhibitory activity in cancer cell lines .

Additionally, MBP has been shown to induce apoptosis in melanoma cells via caspase-dependent pathways, demonstrating its potential as an antitumor agent. The compound's ability to arrest the cell cycle in the S-phase further supports its role as a cytotoxic agent against cancer cells .

Efficacy in Cell Lines

Research indicates that MBP is effective at low concentrations against various cancer cell lines. In a study evaluating its effects on metastatic melanoma cells, MBP demonstrated significant cytotoxic activity. The compound was able to induce apoptosis even at concentrations as low as 0.8 µg/ml, outperforming other tested compounds like temozolomide and pyrimethamine .

Table 1: Cytotoxic Effects of this compound on Melanoma Cells

Treatment24 h (%)48 h (%)72 h (%)
Control0.411
Pyrimethamine143.6
Temozolomide0.143
MBP (0.8 µg/ml)0.622.4
MBP (8 µg/ml)23.64.2
MBP (80 µg/ml)11.51425

The data presented in Table 1 illustrates the percentage of apoptotic cells across different treatments over time, highlighting the effectiveness of MBP compared to standard chemotherapeutic agents.

In Vivo Studies

In vivo studies using severe combined immunodeficiency (SCID) mouse models have shown that MBP can inhibit tumor growth effectively at low doses when administered as a single agent. This finding suggests that MBP not only works in vitro but also has significant potential for clinical applications in cancer therapy .

Q & A

Basic Research Questions

Q. How should researchers formulate focused research questions on Methylbenzoprim's mechanisms?

  • Methodological Framework : Use the PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure questions. For example: "How does this compound (10 mg/kg) inhibit [specific enzyme/pathway] in [cell line/animal model] compared to [control] over [timeframe]?"
  • Avoid vagueness : Replace broad terms like "effect" with measurable outcomes (e.g., IC50 values, binding affinity).
  • Literature alignment : Cross-reference existing studies to identify unresolved mechanistic conflicts (e.g., contradictory in vitro vs. in vivo results) .

Q. What key elements should be prioritized when designing experiments to evaluate this compound's pharmacokinetic properties?

  • Critical Parameters :

ParameterGuidanceSource
Sample sizeCalculate using power analysis (α=0.05, β=0.2)
Control groupsInclude vehicle and positive controls
BlindingDouble-blind protocols for bias reduction
Statistical methodsNon-linear mixed-effects modeling for PK
  • Reproducibility : Document SOPs for dosing, sample collection, and storage conditions (e.g., -80°C stability) .

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed Methods : Report batch numbers, purity levels (≥95% by HPLC), and solvent systems used in synthesis .
  • Supplementary Data : Upload raw chromatograms, NMR spectra, and pharmacokinetic curves as supplementary files .
  • Reagent Specificity : Use USP-grade solvents and reference standards validated by regulatory bodies (e.g., USP, Ph. Eur.) .

Q. What strategies are effective for conducting literature reviews on this compound's therapeutic potential?

  • Database Selection : Use PubMed, SciFinder, and EMBASE with keywords: "this compound AND (mechanism OR toxicity)".
  • Gap Identification : Flag inconsistencies (e.g., conflicting IC50 values across studies) using tools like PRISMA flow diagrams .
  • Critical Appraisal : Assess bias in animal studies using SYRCLE’s risk-of-bias tool .

Advanced Research Questions

Q. How can researchers systematically analyze contradictory findings in this compound efficacy studies?

  • Triangulation : Compare data from orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .
  • Sensitivity Analysis : Test variables like pH, temperature, or co-administered drugs to identify confounding factors .
  • Meta-Analysis : Pool data from ≥5 studies using random-effects models, addressing heterogeneity via I² statistics .

Q. What methodological approaches are recommended for integrating qualitative and quantitative data in this compound toxicity assessments?

  • Sequential Exploratory Design :

Qualitative Phase : Conduct interviews with pharmacologists to identify underreported adverse effects.

Quantitative Phase : Validate findings via LC-MS/MS quantification of metabolites in plasma .

  • Convergent Parallel Design : Simultaneously analyze histopathology (qualitative) and serum biomarkers (quantitative), merging results during interpretation .

Q. What advanced validation techniques are essential for confirming this compound's metabolite identification in complex biological matrices?

  • Analytical Workflow :

TechniqueApplicationDetection LimitSource
LC-MS/MS (HRAM)Structural elucidation of Phase I metabolites0.1 ng/mL
¹³C Isotopic LabelingTracing metabolic pathways in vivoN/A
NMR (700 MHz)Confirming stereochemistry1 µM
  • Cross-Validation : Compare fragmentation patterns with synthetic reference standards .

Q. How should ethical compliance be addressed in this compound clinical trials?

  • Informed Consent : Disclose risks of off-target effects (e.g., CYP450 inhibition) using plain-language summaries .
  • Data Anonymization : Encrypt patient identifiers in electronic case report forms (eCRFs) .
  • Trial Registration : Pre-register protocols on ClinicalTrials.gov (NCT#) before enrollment .

Q. What statistical reporting standards are critical for this compound research publications?

  • Precision Guidelines :

  • Report means ± SEM (not SD) for n ≥ 3 replicates .
  • Round p-values to three decimal places (e.g., p=0.012) .
    • Avoid Misuse : Use "statistically significant" only if p < 0.05 with Bonferroni correction for multiple comparisons .

Q. What are the advantages and limitations of using secondary data in this compound pharmacovigilance studies?

  • Pros : Leverage large datasets (e.g., FAERS, WHO Vigibase) for rare adverse event detection .
  • Cons : Address missing covariates (e.g., comedications) via multiple imputation models .
  • Protocols : Follow STROBE guidelines for observational data reporting .

Propiedades

Número CAS

118344-71-1

Fórmula molecular

C20H22N6O2

Peso molecular

378.4 g/mol

Nombre IUPAC

5-[4-[benzyl(methyl)amino]-3-nitrophenyl]-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C20H22N6O2/c1-3-15-18(19(21)24-20(22)23-15)14-9-10-16(17(11-14)26(27)28)25(2)12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H4,21,22,23,24)

Clave InChI

NUFNKYNBZYIQDG-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-]

SMILES canónico

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-]

Key on ui other cas no.

118344-71-1

Sinónimos

methylbenzoprim

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.